molecular formula C18H26N4O3 B11066114 Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[methyl(1-methyl-4-piperidinyl)amino]-

Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[methyl(1-methyl-4-piperidinyl)amino]-

Cat. No.: B11066114
M. Wt: 346.4 g/mol
InChI Key: DVNMTJRQZZYPNW-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and a piperidinyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:

    Formation of the 2-cyano-4,5-dimethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to introduce the cyano and methoxy groups onto the phenyl ring.

    Introduction of the glycinamide moiety: This step involves the reaction of the intermediate with glycinamide under controlled conditions to form the desired compound.

    Addition of the piperidinyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to control reaction conditions.

Chemical Reactions Analysis

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or piperidinyl moiety are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Researchers investigate its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is explored for its potential use in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and piperidinyl moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE can be compared with other similar compounds, such as:

    N-(4-AMINO-2,5-DIMETHYLPHENYL)ACETAMIDE: This compound has a similar phenyl ring structure but lacks the cyano and piperidinyl groups, resulting in different chemical and biological properties.

    N-(2-CYANO-4,5-DIMETHOXYPHENYL)GLYCINAMIDE: This compound lacks the piperidinyl group, which affects its interactions with molecular targets and its overall activity.

The uniqueness of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-N~2~-METHYL-N~2~-(1-METHYL-4-PIPERIDINYL)GLYCINAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[methyl-(1-methylpiperidin-4-yl)amino]acetamide

InChI

InChI=1S/C18H26N4O3/c1-21-7-5-14(6-8-21)22(2)12-18(23)20-15-10-17(25-4)16(24-3)9-13(15)11-19/h9-10,14H,5-8,12H2,1-4H3,(H,20,23)

InChI Key

DVNMTJRQZZYPNW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC

Origin of Product

United States

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